Solubility profile of Nalpha-BOC-Nepsilon-CBZ-L-Lysine tert-Butyl Ester in organic solvents
Solubility profile of Nalpha-BOC-Nepsilon-CBZ-L-Lysine tert-Butyl Ester in organic solvents
Technical Whitepaper: The Solubility Profile and Solvation Thermodynamics of Nα-BOC-Nε-CBZ-L-Lysine tert-Butyl Ester
Executive Summary
Nα-BOC-Nε-CBZ-L-Lysine tert-Butyl Ester (Boc-Lys(Z)-OtBu, CAS: 135727-85-4) is a fully protected, highly lipophilic amino acid derivative utilized extensively in complex peptide synthesis, including the synthesis of elastin components like Isodesmosine Chloride[1]. For drug development professionals and synthetic chemists, mastering the solubility profile of this building block is critical for optimizing reaction kinetics, preventing aggregation during coupling, and designing efficient purification workflows. This guide provides an in-depth analysis of its solvation mechanics, empirical solubility data across organic solvents, and a self-validating protocol for solubility determination.
Chemical Profiling & Solvation Causality
To understand the solubility of Boc-Lys(Z)-OtBu, one must analyze its structural causality. The molecule possesses three bulky protecting groups:
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Nα-tert-Butyloxycarbonyl (Boc): A highly hydrophobic, acid-labile urethane protecting group.
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Nε-Benzyloxycarbonyl (Z/Cbz): An aromatic, highly lipophilic urethane protecting group.
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tert-Butyl Ester (OtBu): A bulky, hydrophobic ester masking the C-terminus.
The Thermodynamic Driver of Solubility: In its free acid form (Boc-Lys(Z)-OH), the molecule can form stable intermolecular hydrogen bonds via carboxylic acid dimerization, which increases the crystalline lattice energy. Consequently, Boc-Lys(Z)-OH requires highly polar, hydrogen-bond-accepting solvents like Dimethylformamide (DMF) to achieve high concentrations (>0.5 M).
However, the esterification of the C-terminus to a tert-butyl ester in Boc-Lys(Z)-OtBu eliminates the sole strong hydrogen-bond donor in the molecule. The remaining urethane N-H protons are sterically shielded by the bulky Boc and Z groups. By drastically lowering the lattice energy and shifting the molecule's Hildebrand solubility parameter ( δ ) closer to that of non-polar solvents, Boc-Lys(Z)-OtBu exhibits extreme lipophilicity. It dissolves rapidly in low-polarity halogenated solvents and esters while remaining completely insoluble in aqueous media.
Quantitative Solubility Profile in Organic Solvents
The table below summarizes the solubility behavior of Boc-Lys(Z)-OtBu at standard ambient temperature (25°C). The data reflects the interplay between the solvent's dielectric constant ( ε ) and the solute's lack of H-bond donors.
| Solvent | Classification | Dielectric Constant ( ε ) | Est. Solubility (mg/mL) | Mechanistic Application Note |
| Dichloromethane (DCM) | Halogenated | 8.9 | > 500 | Maximal solvation; primary solvent for solution-phase coupling due to matched lipophilicity. |
| Dimethylformamide (DMF) | Polar Aprotic | 36.7 | > 400 | Universal peptide solvent; excellent for maintaining homogeneity during resin cleavage or coupling[2]. |
| Ethyl Acetate (EtOAc) | Ester | 6.0 | > 300 | Highly effective for liquid-liquid extraction; matches the ester/urethane polarity of the solute. |
| Tetrahydrofuran (THF) | Cyclic Ether | 7.5 | > 300 | Good alternative to DCM; coordinates well with urethane carbonyls. |
| Methanol (MeOH) | Polar Protic | 32.7 | 50 - 100 | Moderate solubility; protic nature competes poorly with the highly hydrophobic tBu and Z groups. |
| Hexanes / Heptane | Non-polar Aliphatic | 1.9 | < 1 | Insufficient dipole to break solute-solute dispersion forces; ideal anti-solvent. |
| Water | Aqueous | 80.1 | < 0.1 | Completely insoluble; used to wash away polar byproducts during extraction. |
Phase Transition and Synthetic Workflow
The distinct solubility differentials between solvent classes allow chemists to manipulate Boc-Lys(Z)-OtBu through various phase transitions for synthesis and purification.
Workflow illustrating solvent-dependent phase transitions for Boc-Lys(Z)-OtBu.
Experimental Protocol: Self-Validating Solubility Determination
To accurately determine the solubility limit of Boc-Lys(Z)-OtBu in a novel solvent mixture, relying solely on visual inspection is inadequate due to the potential for micro-suspensions. The following protocol employs a Gravimetric-HPLC orthogonal validation system . This ensures that the measured mass is entirely attributable to intact Boc-Lys(Z)-OtBu, ruling out solvent retention or chemical degradation.
Step-by-Step Methodology:
Phase 1: Isothermal Saturation
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Add 500 mg of Boc-Lys(Z)-OtBu to a 2.0 mL Eppendorf tube.
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Add 1.0 mL of the target solvent (e.g., EtOAc).
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Agitate the suspension on a thermomixer at 25°C at 800 RPM for 24 hours to ensure thermodynamic equilibrium is reached. (If the solid completely dissolves, add more solute in 100 mg increments until a persistent solid phase remains).
Phase 2: Phase Separation 4. Centrifuge the saturated suspension at 10,000 × g for 15 minutes at 25°C to pellet undissolved solids. 5. Carefully aspirate the supernatant and filter it through a 0.22 µm PTFE syringe filter. Crucial: PTFE must be used as it is chemically inert to aggressive solvents like DCM and DMF.
Phase 3: Gravimetric Analysis 6. Transfer exactly 500 µL of the filtered supernatant into a pre-weighed, dry glass vial ( Winitial ). 7. Evaporate the solvent under a gentle stream of high-purity Nitrogen gas. 8. Place the vial in a vacuum desiccator overnight to remove residual solvent traces. 9. Weigh the vial to obtain the final mass ( Wfinal ). Calculate the apparent solubility ( Sapp ) as: Sapp=(Wfinal−Winitial)×2 (expressed in mg/mL).
Phase 4: HPLC-UV Mass Balance Validation (The Trust Mechanism) 10. Reconstitute the dried solute in exactly 10.0 mL of HPLC-grade Acetonitrile. 11. Inject 10 µL onto a C18 Reverse-Phase HPLC column (Mobile Phase: Gradient of Water/MeCN with 0.1% TFA; Detection: UV at 214 nm and 254 nm). 12. Integrate the Area Under the Curve (AUC) for the Boc-Lys(Z)-OtBu peak and compare it against a pre-established standard calibration curve. 13. Validation Check: The mass calculated via HPLC must be ≥98% of the gravimetric mass. A discrepancy indicates either solvent trapping in the crystal lattice (false high gravimetric yield) or solute degradation during the 24-hour agitation.
Conclusion
The replacement of the C-terminal carboxylic acid with a tert-butyl ester fundamentally alters the solvation thermodynamics of the lysine derivative. By stripping the molecule of its primary hydrogen-bond donor, Boc-Lys(Z)-OtBu achieves extraordinary solubility in non-polar and moderately polar organic solvents like DCM and EtOAc. Leveraging this profile allows researchers to execute high-concentration solution-phase couplings and utilize simple alkane anti-solvents for rapid, high-purity precipitation.
